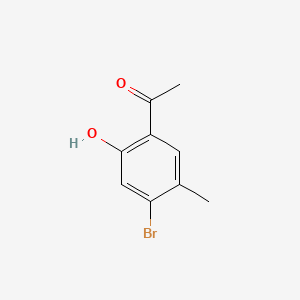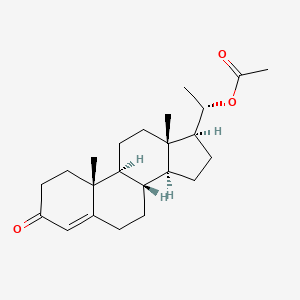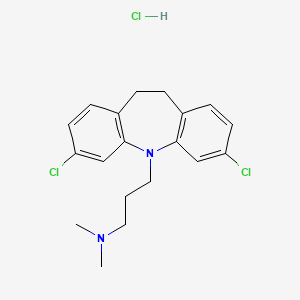
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 225.63 . The compound is a dark green solid .
Physical And Chemical Properties Analysis
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a dark green solid . It has a molecular weight of 225.63 . The compound’s other physical and chemical properties are not specified in the search results.
Aplicaciones Científicas De Investigación
Antimalarial Agent
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride: is recognized for its potential as an antimalarial agent. It’s part of the research chemicals and analytical standards used in infectious disease research . The compound’s efficacy against malaria could be attributed to its ability to interfere with the life cycle of the Plasmodium parasite, which is responsible for the disease.
Proteomics Research
This compound is also utilized in proteomics research , where it serves as a biochemical tool. Its properties may help in the identification and analysis of proteins, which is crucial for understanding cellular functions and disease mechanisms .
Synthesis of Blunt Energetic Materials
The compound has been identified as a precursor in the synthesis of novel blunt energetic materials. These materials are designed to have low mechanical sensitivity and high gas volume upon detonation, making them suitable for safer handling and use in various industrial applications .
Biological Potential in Indole Derivatives
Indole derivatives, which include structures similar to 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride , have a wide range of biological activities. They are researched for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and anticholinesterase activities. This compound could contribute to the synthesis of new indole derivatives with enhanced biological properties .
Production of Di- and Tri-substituted Imidazolones
The compound is used in chemical reactions that produce di- and tri-substituted imidazolones. These products have applications in pharmaceuticals and agrochemicals, where they can function as intermediates or active ingredients .
Analytical Standards
As an analytical standard, 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is essential for ensuring the accuracy and consistency of analytical methods in research. It helps in calibrating instruments and validating methodologies, which is vital for the reliability of experimental results .
Research on Infectious Diseases
The compound’s role extends to the broader field of infectious disease research. It may be involved in studying the mechanisms of infection, drug resistance, and the development of new therapeutic strategies .
Chemical Education and Training
In academic settings, this compound is used for educational purposes. It provides a practical example for students learning about chemical synthesis, analytical techniques, and the application of chemistry in biological systems .
Direcciones Futuras
Propiedades
IUPAC Name |
7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDKXLCBMRQPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

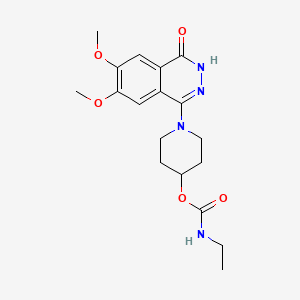


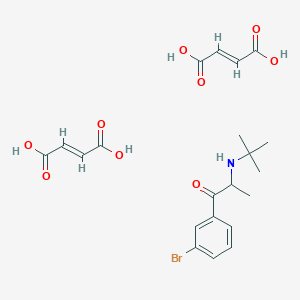
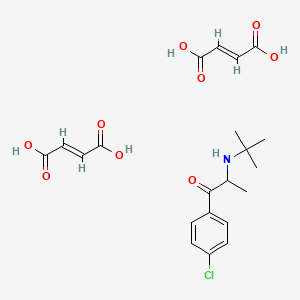
![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)
